molecular formula C16H20N4O3S B5596844 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B5596844
M. Wt: 348.4 g/mol
InChI Key: ZUUREDXMMZIFDS-UHFFFAOYSA-N
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Description

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines a dimethylsulfamoyl group, a phenyl group, and a pyridin-3-ylmethyl group

Scientific Research Applications

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoylphenylamine intermediate. This intermediate is then reacted with pyridin-3-ylmethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
  • 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Uniqueness

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridinyl group (at the 3-position) can significantly influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds with different pyridinyl positions.

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-19(2)24(22,23)20(15-8-4-3-5-9-15)13-16(21)18-12-14-7-6-10-17-11-14/h3-11H,12-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUREDXMMZIFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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